2-(4-Bromophenyl)-5-propyloxan-2-ol
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Overview
Description
2-(4-Bromophenyl)-5-propyloxan-2-ol is an organic compound that features a bromophenyl group attached to an oxan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-propyloxan-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the treatment of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-propyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Bromophenyl)-5-propyloxan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5-propyloxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-propyloxan-2-ol can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits similar antimicrobial and anticancer activities.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Another compound with a bromophenyl group, used for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
911142-61-5 |
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Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-propyloxan-2-ol |
InChI |
InChI=1S/C14H19BrO2/c1-2-3-11-8-9-14(16,17-10-11)12-4-6-13(15)7-5-12/h4-7,11,16H,2-3,8-10H2,1H3 |
InChI Key |
ZJQVEUBISAVSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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